Product packaging for H-Cys-Pro-Leu-Gly-OH(Cat. No.:CAS No. 478549-68-7)

H-Cys-Pro-Leu-Gly-OH

Cat. No.: B14241311
CAS No.: 478549-68-7
M. Wt: 388.5 g/mol
InChI Key: OLSHOBGNFITHGG-SRVKXCTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Cys-Pro-Leu-Gly-OH is a synthetic tetrapeptide with the amino acid sequence Cysteine-Proline-Leucine-Glycine, provided as a free acid. This sequence is a fundamental building block in biochemical research, particularly in the study of peptide conformation and its relationship to biological function. The presence of a cysteine residue with a free thiol group is a key feature, as it allows the peptide to be used in cyclization reactions or for forming disulfide bridges, which are critical for the structure and activity of many native peptides and proteins . Research into similar cysteine- and proline-containing peptides has shown their utility in developing inhibitors for protein-protein interactions, such as those mediated by RGD-integrin binding . Furthermore, peptides containing the Cys-Pro sequence motif are of significant interest in structural biology for studying molecular recognition by synthetic receptors like cucurbiturils, which has implications for developing new biosensing and protein purification tools . This product is intended for research and development purposes exclusively in a laboratory setting. It is not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28N4O5S B14241311 H-Cys-Pro-Leu-Gly-OH CAS No. 478549-68-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

478549-68-7

Molecular Formula

C16H28N4O5S

Molecular Weight

388.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C16H28N4O5S/c1-9(2)6-11(14(23)18-7-13(21)22)19-15(24)12-4-3-5-20(12)16(25)10(17)8-26/h9-12,26H,3-8,17H2,1-2H3,(H,18,23)(H,19,24)(H,21,22)/t10-,11-,12-/m0/s1

InChI Key

OLSHOBGNFITHGG-SRVKXCTJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CS)N

Origin of Product

United States

Chemical Synthesis Methodologies and Strategies

Solid-Phase Peptide Synthesis (SPPS) of H-Cys-Pro-Leu-Gly-OH and Related Sequences

Solid-phase peptide synthesis (SPPS) is the predominant method for producing peptides like this compound. proteogenix.science This technique involves assembling the peptide chain sequentially while it is anchored to an insoluble polymer support, which simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing. thieme-connect.de

Resin Selection and Functionalization

The choice of solid support is critical for a successful synthesis. For producing a peptide with a C-terminal carboxylic acid like this compound, several resins are suitable.

Wang Resin: A standard choice for the synthesis of C-terminal peptide acids, cleaved with a high concentration of TFA. nih.govresearchgate.net

2-Chlorotrityl (2-CTC) Resin: This hyper-acid sensitive resin is particularly advantageous for peptides with C-terminal Glycine (B1666218) or Proline as it minimizes the risk of diketopiperazine formation, a common side reaction that can lead to chain loss. merckmillipore.combiosynth.com It is also recommended for C-terminal cysteine-containing peptides to reduce epimerization. sigmaaldrich.com Cleavage from 2-CTC resin can be achieved under mild acidic conditions to yield a fully protected peptide or with strong acid for full deprotection. researchgate.netmdpi.com

Resins are often purchased pre-loaded with the first amino acid, in this case, Fmoc-Gly-OH, to streamline the synthesis process. merckmillipore.com

ResinLinker TypeCleavage Condition for Peptide AcidKey Advantages
Wang Resinp-Alkoxybenzyl ester95% TFA merckmillipore.comStandard, cost-effective
2-Chlorotrityl Resin2-Chlorotrityl1% TFA in DCM (for protected peptide), 95% TFA (for deprotected peptide) mdpi.comsigmaaldrich.comReduces diketopiperazine formation and C-terminal epimerization merckmillipore.combiosynth.com

Peptide Bond Coupling Reagents and Conditions

The formation of the amide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is the central reaction in SPPS. This step requires an activating agent, or coupling reagent, to convert the carboxylic acid into a more reactive species.

The Proline residue in the this compound sequence can present a challenge due to its secondary amine structure, which can lead to slower coupling kinetics. Therefore, efficient coupling reagents are necessary.

Commonly used coupling reagents include:

Carbodiimides: Such as N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. chempep.comsigmaaldrich.com

Phosphonium Salts: Such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®). sigmaaldrich.comsigmaaldrich.com

Aminium/Uronium Salts: Such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU). proteogenix.sciencesigmaaldrich.com HATU is known for its high efficiency, especially in difficult couplings. mdpi.comsigmaaldrich.com

To ensure complete reaction, especially at the proline residue, extended coupling times or double coupling steps may be employed. vulcanchem.com The completeness of the coupling reaction can be monitored using qualitative tests like the Kaiser test or the chloranil (B122849) test for secondary amines like proline. iris-biotech.depolypeptide.com

Cleavage from Resin and Side-Chain Deprotection Protocols

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all permanent side-chain protecting groups. For the Fmoc/tBu strategy, this is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com

The cleavage cocktail usually contains scavengers to trap the highly reactive cationic species generated from the protecting groups and the resin linker, which could otherwise modify sensitive amino acid residues. proteogenix.sciencesigmaaldrich.com

Cleavage Cocktail: A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). sigmaaldrich.comjst.go.jp TIS is particularly effective at scavenging the trityl cations released from the Cys(Trt) group. sigmaaldrich.com For peptides containing cysteine, the addition of a thiol scavenger like 1,2-ethanedithiol (B43112) (EDT) can help maintain the reduced state of the cysteine thiol group. thermofisher.comsigmaaldrich.com

After cleavage, the peptide is typically precipitated from the TFA solution using cold diethyl ether, then purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC). sigmaaldrich.com

Solution-Phase Synthetic Approaches for this compound Derivatives

While SPPS is dominant, solution-phase peptide synthesis (SPPS) offers advantages for large-scale production and for the synthesis of certain modified peptides. polypeptide.com In this approach, the peptide is elongated sequentially in a suitable solvent, with purification of the intermediate peptide at each step. thieme-connect.de

The synthesis of a derivative, H-Cys(Bzl)-Pro-Leu-Gly-NH2, has been reported using solution-phase methods. thieme-connect.de This involves the stepwise coupling of protected amino acid derivatives. The fragment condensation approach, where smaller peptide fragments are synthesized and then coupled together, can also be employed. For instance, a dipeptide like Z-Cys-Pro-OH could be coupled to H-Leu-Gly-OEt. The choice of coupling method (e.g., azide, DCC with additives) is crucial to minimize racemization, especially when activating a peptide fragment. thieme-connect.de

Strategies for Intramolecular Disulfide Bond Formation in Cysteine-Containing Peptides

The thiol group of cysteine allows for the formation of a disulfide bond (S-S), which can create a cyclic structure within a peptide containing two cysteine residues. frontiersin.org This cyclization is a critical step in the synthesis of many biologically active peptides.

Disulfide bonds can be formed either while the peptide is still attached to the resin (on-resin cyclization) or after it has been cleaved and purified (solution-phase cyclization). thermofisher.combachem.com

Solution-Phase Cyclization: This is the more traditional method. After cleavage and deprotection of the linear peptide (containing two free thiol groups), oxidation is induced. This is often done in a dilute solution to favor intramolecular over intermolecular reactions, which would lead to dimerization or polymerization. bachem.com Common oxidizing agents include:

Air oxidation (using atmospheric oxygen)

Potassium ferricyanide (B76249) (K3[Fe(CN)6]) bachem.com

Iodine

Dimethyl sulfoxide (B87167) (DMSO)

2,2'-Dipyridyl disulfide (DPDS) nih.gov

On-Resin Cyclization: This method can be more efficient as the high dilution principle is mimicked by the pseudo-dilution effect of the resin-bound peptide chains. bachem.com This requires an orthogonal protecting group strategy, where the cysteine side-chain protecting groups can be removed while the peptide remains attached to the resin. For example, using Fmoc-Cys(Acm)-OH allows for the selective removal of the Acm group with reagents like mercury(II) acetate (B1210297) or thallium(III) trifluoroacetate, followed by on-resin oxidation to form the disulfide bond. thermofisher.com The cyclic peptide is then cleaved from the resin. Another approach involves using a 3-nitro-2-pyridinesulfenyl (Npys) group on one cysteine, which can react with a free thiol on another cysteine to form the disulfide bond directly on the resin. jst.go.jp

The formation of the disulfide bridge is a key post-synthesis modification that imparts conformational rigidity and is often essential for the biological activity of cysteine-containing peptides. frontiersin.org

Purification and Isolation Techniques for Synthetic Peptides

Following the synthesis of this compound, the crude product contains the target peptide along with various impurities. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated sequences, and by-products from the cleavage of protecting groups used during synthesis. Therefore, a robust purification strategy is essential to isolate the desired peptide with high purity. The primary techniques employed for the purification and isolation of synthetic peptides like this compound are chromatography, followed by lyophilization to obtain a stable, dry powder. bachem.comuk-peptides.com

Chromatographic Methods

Chromatography is a powerful technique for separating the components of a mixture. waters.comamericanpeptidesociety.org For peptide purification, several chromatographic methods are utilized, often in combination, to achieve the desired level of purity. gilson.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying synthetic peptides. bachem.comamericanpeptidesociety.orggilson.com Separation is based on the hydrophobicity of the molecules. The crude peptide mixture is passed through a column packed with a non-polar stationary phase (commonly C18-modified silica). bachem.comwaters.com A mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), is used to elute the components. waters.com A gradient of increasing organic solvent concentration is applied, causing more hydrophobic peptides to be retained longer on the column. bachem.com The elution of the peptides is monitored by UV absorbance, and fractions containing the pure peptide are collected. bachem.com For peptides like this compound, the presence of the relatively hydrophobic leucine (B10760876) and proline residues allows for good separation by RP-HPLC.

Ion-Exchange Chromatography (IEC): This technique separates peptides based on their net charge at a specific pH. americanpeptidesociety.orggilson.com Peptides are passed through a column containing a charged stationary phase. Depending on the peptide's isoelectric point (pI) and the pH of the buffer, it will bind to either a cation or anion exchange column. polypeptide.com Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase. americanpeptidesociety.org IEC can be a valuable orthogonal technique to RP-HPLC, meaning it separates based on a different property, which can significantly enhance the final purity. bio-works.com For this compound, the presence of the N-terminal cysteine and the C-terminal carboxylic acid provides sites for ionization, making IEC a viable purification step.

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates peptides based on their molecular size. americanpeptidesociety.orgontosight.ai The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later. americanpeptidesociety.org SEC is particularly useful for removing very large or very small impurities, such as aggregated peptides or residual small molecule reagents. americanpeptidesociety.org

Multi-Step Purification Strategies

For achieving very high purity, a single chromatographic step may not be sufficient. In such cases, a multi-step purification strategy is employed. A common approach is to use ion-exchange chromatography as an initial capture and partial purification step, followed by a polishing step using RP-HPLC. polypeptide.combio-works.com This combination of techniques, which rely on different separation principles (charge and hydrophobicity), is highly effective in removing a wide range of impurities. bio-works.com

Data Table: Comparison of Chromatographic Purification Techniques

TechniquePrinciple of SeparationStationary Phase ExamplesMobile PhaseApplication for this compound
Reversed-Phase HPLC (RP-HPLC) HydrophobicityC8, C18 silicaWater/Acetonitrile gradient with TFAPrimary purification method due to hydrophobic residues (Leu, Pro). bachem.comwaters.com
Ion-Exchange Chromatography (IEC) Net ChargeAnion or Cation exchange resinsAqueous buffers with varying pH or salt gradientOrthogonal purification to remove impurities with different charge states. americanpeptidesociety.orgpolypeptide.com
Size-Exclusion Chromatography (SEC) Molecular SizePorous polymer or silica-based gelsAqueous buffersRemoval of aggregates or small molecule impurities. americanpeptidesociety.orgontosight.ai

Crystallization

Crystallization is another method that can be used for the purification of peptides, although it is generally more challenging than for small molecules due to the flexibility and complexity of peptides. cambrex.com The process involves dissolving the crude peptide in a suitable solvent and then changing the conditions (e.g., adding a precipitant, changing the temperature) to induce the formation of crystals. creative-peptides.com As the crystals form, the peptide molecules arrange themselves in a highly ordered lattice, excluding impurities. This can lead to a significant increase in purity. cambrex.com While challenging, successful crystallization offers the dual benefit of purification and providing a solid form suitable for structural analysis by X-ray crystallography. creative-peptides.comapprocess.com

Lyophilization (Freeze-Drying)

After the peptide has been purified in a solution, the final step is typically lyophilization to obtain a stable, solid product. uk-peptides.comomizzur.com This process involves freezing the purified peptide solution and then reducing the pressure to allow the frozen solvent (usually water) to sublimate directly from a solid to a gas. uk-peptides.com Lyophilization is preferred over simple evaporation because it avoids the potential for peptide degradation at higher temperatures and results in a fluffy, easily soluble powder. polarispeptides.comformulationbio.com This process is crucial for the long-term storage and stability of the peptide. uk-peptides.compolarispeptides.com

Data Table: Key Steps in Lyophilization

StepDescriptionPurpose
Freezing The purified peptide solution is frozen solid. uk-peptides.comTo prepare the sample for sublimation.
Primary Drying (Sublimation) The pressure is lowered, and the temperature is slightly raised, causing the frozen solvent to sublimate. uk-peptides.comTo remove the bulk of the solvent without passing through a liquid phase.
Secondary Drying The temperature is further increased to remove any residual, unfrozen solvent molecules. uk-peptides.comTo achieve a very low moisture content for maximum stability.

Structural and Conformational Characterization

Spectroscopic Analysis of H-Cys-Pro-Leu-Gly-OH and its Conformation

Spectroscopic techniques are paramount in elucidating the three-dimensional structures of peptides in solution and the solid state. For a comprehensive understanding of this compound, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Absorption Fine Structure (XAFS) are invaluable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure and dynamics of peptides in solution. uzh.chmdpi.com It provides information on through-bond and through-space atomic interactions, allowing for a detailed reconstruction of molecular conformation.

For the this compound sequence, NMR studies have primarily been conducted on its derivatives, notably as part of the hormone oxytocin (B344502) or as synthetic amide analogs. nih.govpnas.org A key finding from 220 MHz NMR spectra of (S-benzyl)-L-Cys-L-Pro-L-Leu-Gly(NH₂), a closely related derivative, is the existence of cis-trans isomerism about the Cys-Pro peptide bond. pnas.org This phenomenon, where the peptide bond preceding the proline residue can adopt either a cis or trans conformation, results in distinct sets of NMR signals for each isomer. In deuterated dimethyl sulfoxide (B87167) ((CD₃)₂SO), the ratio of trans to cis isomers for this derivative was observed to be approximately 3:2. pnas.orgresearchgate.net

The chemical shifts of amide protons (NH) are particularly sensitive to their local environment and involvement in hydrogen bonding. Temperature dependence studies of these chemical shifts in oxytocin have been crucial in identifying protons that are shielded from the solvent, suggesting their participation in stable hydrogen-bonded structures like β-turns. nih.gov While specific NMR data for the isolated this compound is not extensively published, the data from its derivatives provide a strong foundation for its expected conformational behavior.

Table 1: Representative ¹H NMR Data for Proline Isomers in a Related Peptide This table illustrates the concept of distinct chemical shifts for cis and trans isomers based on data for proline-containing peptides. Specific values for this compound are not available.

Proton Conformation Typical Chemical Shift Range (ppm)
Pro α-H trans ~4.3 - 4.5
Pro α-H cis ~4.1 - 4.3
Preceding Residue (Cys) α-H trans Varies

X-ray Absorption Fine Structure (XAFS)

X-ray Absorption Fine Structure (XAFS) is a technique that provides information about the local geometric and/or electronic structure around a specific absorbing atom. toray-research.co.jp The technique is element-specific and can be applied to non-crystalline samples, making it suitable for studying peptides in various states. aps.org XAFS spectra are typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). toray-research.co.jp

For this compound, XAFS could be applied by tuning the X-ray energy to the absorption edge of the sulfur atom in the cysteine residue. The resulting spectrum would yield precise information on:

Coordination Environment: The number and type of atoms bonded to the sulfur.

Bond Distances: The interatomic distances between the sulfur and its neighboring atoms.

Oxidation State: The oxidation state of the sulfur atom, clearly distinguishing between the free thiol (-SH) and a disulfide bond (S-S).

While no dedicated XAFS studies on the isolated this compound peptide are available, research on metal-bound peptide fragments containing the Cys-Pro-Leu-Cys sequence demonstrates the power of this technique. For instance, in a mercury-complexed peptide, XAFS was used to determine the Hg-S bond length to be 2.33 Å. pnas.org This highlights the capability of XAFS to provide high-resolution structural data on the immediate environment of the cysteine residue.

Conformational Dynamics and Preferred Structures

The linear sequence of a peptide dictates its folding into preferred three-dimensional structures. In this compound, the cysteine and proline residues are the primary drivers of its conformational dynamics.

Influence of Cysteine and Proline Residues on Peptide Folding

Cysteine: The defining feature of cysteine is its thiol (-SH) side chain. This group is highly nucleophilic and can be oxidized to form a disulfide bond (S-S) with another cysteine residue. aps.org In the monomeric form of this compound, the free thiol group contributes to the peptide's local environment. However, its most significant structural role is realized upon dimerization or cyclization, as discussed below.

Formation and Stability of Turn Structures

Short peptides often fold into turn structures, which are stabilized by intramolecular hydrogen bonds. The most common of these are β-turns, involving four amino acid residues. Studies on oxytocin have proposed that its C-terminal sequence, -Cys-Pro-Leu-Gly-NH₂, forms a β-turn. nih.govpnas.org This proposed conformation is stabilized by a hydrogen bond between the carbonyl oxygen of the cysteine at position 6 (in the full oxytocin sequence) and the amide proton of the glycine (B1666218) at position 9. researchgate.net A similar hydrogen bond between the asparagine-5 side chain and the leucine (B10760876) amide proton further stabilizes this turn. pnas.org

Given the strong propensity of proline to occupy the i+1 position of a β-turn, it is highly probable that the isolated this compound tetrapeptide also preferentially adopts a β-turn conformation in solution. Such a structure would be stabilized by a hydrogen bond between the carbonyl oxygen of the cysteine residue and the amide proton of the glycine residue.

Table 2: Key Parameters for a Type II β-Turn in a Pro-Leu Sequence This table presents idealized dihedral angles characteristic of a Type II β-turn, a likely conformation for the Pro-Leu segment within the peptide.

Residue Dihedral Angle (φ) Dihedral Angle (ψ)
i+1 (Pro) -60° 120°

Impact of Disulfide Bridges on Overall Peptide Architecture and Stability

The formation of a disulfide bridge is a post-translational modification that covalently links two cysteine residues, dramatically impacting the peptide's structure and stability. csic.es For this compound, this would involve the oxidation of two separate peptide molecules to form an antiparallel or parallel dimer, linked by an intermolecular S-S bond.

Biochemical and Molecular Activity Studies Preclinical Research Focus

Investigation as a Constituent of Neuroactive Peptides

The peptide sequence H-Cys-Pro-Leu-Gly-OH is notably the C-terminal tetrapeptide of oxytocin (B344502), a paramount neuroactive hormone. pnas.orgechemi.comnii.ac.jp Oxytocin is a peptide hormone and neuropeptide synthesized in the hypothalamus and released by the posterior pituitary gland. echemi.com Its structure is Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2, highlighting the integral position of the Cys-Pro-Leu-Gly sequence. wikipedia.orgebi.ac.uk This direct structural link positions this compound as a key constituent of one of the most studied neuroactive peptides.

Furthermore, this sequence is related to vasotocin (B1584283), the ancestral hormone from which oxytocin and vasopressin are believed to have evolved through gene duplication and point mutations. wikipedia.orgebi.ac.uk The study of these related neurohypophysial hormones provides a framework for understanding the potential roles of their constituent fragments. tandfonline.com

As a fragment of oxytocin, the tetrapeptide this compound is intrinsically linked to the modulation of social and neurological behaviors. Oxytocin itself is well-established for its role in social bonding, reproduction, and childbirth. echemi.com In non-mammalian vertebrates, the related hormone vasotocin is also deeply involved in regulating social and sexual behaviors. wikipedia.org

Mechanistic studies often focus on the entire hormone, but research into related, smaller peptides provides insight. For instance, the amide tetrapeptide Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2), which is structurally very similar to the C-terminal end of oxytocin, has been isolated from the bovine and human brain and identified as an endogenous opioid peptide. scielo.org.mx This finding suggests that small peptides containing the Pro-Leu-Gly motif can possess significant neuroactivity, potentially interacting with specific central nervous system receptors to modulate behavior.

Enzyme Substrate and Inhibitor Research

The specific amino acid sequence of this compound makes it a candidate for interaction with several classes of enzymes, either as a substrate for cleavage or as a potential inhibitor.

The susceptibility of this compound to cleavage by various peptidases is a key area of investigation for understanding its metabolic fate and potential biological activity.

Dipeptidyl Peptidase IV (DPP-IV): DPP-IV is a serine protease that preferentially cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. cambridge.orgnih.gov The N-terminal sequence of the tetrapeptide is Cys-Pro, which fits the substrate specificity for DPP-IV. Therefore, the Cys-Pro bond is a potential cleavage site for this enzyme. cambridge.orgnih.gov Studies have utilized Gly-Pro sequences in chromogenic and fluorogenic substrates to screen for DPP-IV inhibitors, confirming the enzyme's affinity for this motif. medchemexpress.comdcu.ie

Collagenases: Certain collagenases, particularly from bacterial sources, exhibit a preference for cleaving peptide bonds involving leucine (B10760876) and glycine (B1666218). nih.gov Research has utilized synthetic substrates containing the sequence -Pro-Leu-Gly-Leu- to assay the activity of matrix metalloproteinases (MMPs). nih.gov A highly efficient Föster resonance energy transfer (FRET) substrate developed for bacterial collagenase incorporated the sequence -Thr-Gly-Pro-Leu-Gly-Pro-, demonstrating the lability of the Leu-Gly bond. nih.gov This suggests the Leu-Gly bond within this compound could be a target for certain collagenolytic enzymes.

Cysteine Proteases: In plants, cysteine endoproteases are known to cleave proline-rich storage proteins, often resulting in peptides with proline near the N-terminus. nih.gov While direct evidence for a specific cysteine protease cleaving this compound is limited, the general processing of proline-containing peptides by this enzyme class is well-documented. Other research has shown that intramembrane proteases can liberate C-terminal peptides, and that the presence of a cysteine residue can have a strong impact on the efficiency of this processing. aai.org

There is substantial evidence that peptides with sequences related to this compound possess Angiotensin-I Converting Enzyme (ACE) inhibitory activity. ACE inhibitory peptides are typically short, often containing hydrophobic amino acid residues and proline. nih.govmdpi.com The C-terminal tripeptide sequence is considered particularly important for binding to the enzyme's active site. nih.govcsic.es

Synthetic peptides composed of the same amino acids as the C-terminal tripeptide of this compound have been studied extensively. Research by Byun & Kim demonstrated that Leu-Gly-Pro, Gly-Leu-Pro, and Pro-Leu-Gly all inhibit ACE, with Leu-Gly-Pro being the most potent. researchgate.net The presence of a cysteine residue at the N-terminus may also contribute to inhibitory activity, as the dipeptide Cys-Phe has been identified as a novel ACE inhibitor. mdpi.comresearchgate.net These findings suggest that this compound or its metabolic fragments could act as ACE inhibitors.

ACE Inhibitory Activity of Related Peptides

Peptide SequenceIC₅₀ (µM)Reference
Leu-Gly-Pro (LGP)0.72 researchgate.netresearchgate.net
Gly-Leu-Pro (GLP)1.62 researchgate.netresearchgate.net
Cys-Phe (CF)1.96 researchgate.net
Leu-Pro-Gly (LPG)2.65 researchgate.net
Pro-Leu-Gly (PLG)5.73 researchgate.net

Receptor Binding and Signaling Pathway Elucidation

The potential for this compound and related peptides to bind to cellular receptors is a critical aspect of their preclinical evaluation.

Research has pointed towards an interaction between peptides containing the Pro-Leu-Gly sequence and opioid receptors. As previously mentioned, Tyr-Pro-Leu-Gly-NH2 (Tyr-MIF-1), isolated from brain tissue, shows a preferential binding affinity for the µ-opioid receptor. scielo.org.mx While these peptides have low-to-medium binding affinities compared to classical opioids, their endogenous nature suggests a potential physiological role. scielo.org.mx

More complex synthetic peptides incorporating both cysteine and the Pro-Leu motif have also been shown to interact with opioid receptors. One such compound, H-Tyr-c[D-Cys-Gly-Phe-Cys]-Pro-Leu-Trp-NH-[...], demonstrated agonist activity at both mu (µ) and delta (δ) opioid receptors, stimulating [35S]GTPγS binding. ucsd.edu This indicates that the combination of a cyclic cysteine structure and a C-terminal tail containing Pro-Leu can effectively engage and activate these receptors.

Opioid Receptor Activity of Related Peptides

Peptide / CompoundReceptor TargetActivity TypeAffinity / Efficacy (EC₅₀)Reference
Tyr-Pro-Leu-Gly-NH₂ (Tyr-MIF-1)µ-opioid receptorAgonist (preferential binding)Kᵢ = 10–80 nM scielo.org.mx
H-Tyr-c[D-Cys-Gly-Phe-Cys]-Pro-Leu-Trp-NH-[...]µ-opioid receptor (rat)Agonist120 nM ucsd.edu
δ-opioid receptor (human)Agonist51 nM ucsd.edu

Neurokinin 1 Receptor Modulation

Substance P is the primary endogenous ligand for the neurokinin 1 (NK1) receptor, a target of significant interest in neuropharmacology. dokumen.pub Preclinical investigations focusing on this compound have not established it as a direct or potent modulator of the NK1 receptor. Research has largely centered on its role as a fragment of oxytocin and its interactions with related neurohormonal systems rather than the tachykinin system, to which the NK1 receptor belongs. dokumen.pub Therefore, there is currently a lack of significant scientific literature detailing specific binding or functional modulation of the NK1 receptor by the this compound peptide itself.

Other Relevant Receptor-Ligand Binding Investigations

The most relevant receptor interactions for the this compound motif are those involving the oxytocin (OTR) and vasopressin receptors, given its origin as the C-terminal tail of oxytocin. ethernet.edu.etarchive.org The full oxytocin molecule is a nonapeptide (H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2) with a disulfide bridge between Cys-1 and Cys-6. google.com The C-terminal tripeptide tail (Pro-Leu-Gly) is crucial for receptor binding and activation.

Studies on oxytocin analogs have demonstrated that the amino acid at position 8—leucine in this case—is a key determinant of receptor specificity. ethernet.edu.et While isoleucine at position 3 is considered essential for stimulating OTRs, a neutral amino acid at position 8, such as leucine, is characteristic of the oxytocin family. Conversely, the vasopressin family of peptides typically contains a basic amino acid (like arginine or lysine) at this position, which confers affinity for vasopressin receptors. ethernet.edu.et Therefore, modifications within the C-terminal sequence of oxytocin, particularly at the leucine residue, can shift the peptide's binding affinity and selectivity between the oxytocin and vasopressin receptor subtypes. ethernet.edu.etacs.org

Antioxidant Properties and Radical Scavenging Activities

Peptides can exhibit antioxidant properties through various mechanisms, including direct radical scavenging and chelation of pro-oxidant metal ions. mdpi.com The antioxidant capacity of a peptide is heavily influenced by its amino acid composition and sequence. nih.gov The tetrapeptide this compound contains residues that are known to contribute to antioxidant activity.

Cysteine (Cys): The thiol (-SH) group of the cysteine residue is a potent reducing agent and can directly donate a hydrogen atom to neutralize free radicals.

Proline (Pro): Proline residues are recognized for their ability to act as hydrogen donors, which can effectively terminate hydroxyl radical reactions. eurekalert.org

Leucine (Leu): As a hydrophobic amino acid, leucine can enhance the peptide's ability to interact with lipids, potentially inhibiting lipid peroxidation. eurekalert.org

Glycine (Gly): The presence of glycine can increase the structural flexibility of the peptide backbone, making it easier for the peptide to interact with and scavenge free radicals. nih.gov

While specific studies measuring the DPPH radical scavenging activity or other antioxidant metrics for the precise this compound sequence are not extensively documented, the known functions of its constituent amino acids suggest a potential for antioxidant activity. Research on other antioxidant peptides frequently identifies these residues as important contributors. nih.goveurekalert.org

Table 1: Potential Contribution of Individual Amino Acids in this compound to Antioxidant Activity

Amino Acid Position Potential Antioxidant Mechanism
Cysteine (Cys) 1 Hydrogen donation from thiol group, potent radical scavenging.
Proline (Pro) 2 Hydrogen donor, contributing to hydroxyl radical termination. eurekalert.org
Leucine (Leu) 3 Hydrophobicity may aid in inhibiting lipid peroxidation. eurekalert.org

| Glycine (Gly) | 4 | Provides skeletal flexibility, enhancing access to free radicals. nih.gov |

Influence of this compound Motif on Peptide Cell Penetration

The hydrophilic nature of most peptides makes them generally impermeable to cell membranes, necessitating strategies to enhance their delivery for intracellular targets. mdpi.com Cell-penetrating peptides (CPPs) are often rich in cationic and hydrophobic residues that facilitate translocation across the plasma membrane. mdpi.commdpi.com

The this compound motif is the C-terminal tail of oxytocin, a hormone that acts on a G-protein coupled receptor located on the cell surface. tocris.com As such, this sequence is not inherently designed for cell penetration. However, its components have properties that can be relevant in the design of cell-permeable peptides. The hydrophobicity of the leucine residue and the flexibility imparted by glycine are factors that influence membrane interaction. mdpi.comunc.edu Furthermore, the N-terminal cysteine provides a reactive site that can be used for conjugation to a known CPP or for cyclization, a strategy sometimes used to improve the stability and permeability of peptides. mdpi.comunc.edu The specific positioning of amino acids is critical for a peptide's ability to act as a carrier. mdpi.com

Structure-Activity Relationship (SAR) Analysis of this compound Analogs and Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological function and for designing novel therapeutic agents. For the this compound sequence, SAR analysis primarily derives from research on oxytocin analogs.

Impact of Amino Acid Substitutions on Biological Activity

Single amino acid substitutions can dramatically alter the biological properties of a peptide, including its receptor binding affinity, selectivity, and functional activity. nih.gov The leucine residue at position 8 of oxytocin (corresponding to position 3 in this tetrapeptide) has been a frequent target for substitution to probe its role in receptor interaction.

Substitution with Basic Amino Acids: Replacing the neutral leucine with a positively charged (basic) amino acid like arginine or lysine (B10760008) can shift the peptide's selectivity away from the oxytocin receptor and towards vasopressin receptors. ethernet.edu.et This highlights the critical role of the charge at this position for receptor discrimination.

Substitution with other Hydrophobic Amino Acids: In other peptide contexts, substituting leucine with another large hydrophobic residue like phenylalanine has been shown to significantly increase cytotoxic effects against certain cancer cells, suggesting an altered interaction with the cell membrane. mdpi.com

Table 2: Summary of Amino Acid Substitutions in Oxytocin/Vasopressin Family at Position 8 and Their Functional Consequences

Original Residue (Position 8) Substituted Residue Peptide Family Primary Receptor Target Effect on Activity
Leucine - Oxytocin OTR Native OTR agonism. ethernet.edu.et
Leucine Arginine Vasopressin Vasopressin Receptors Confers vasopressin-like activity. ethernet.edu.et
Leucine Lysine Vasopressin Vasopressin Receptors Confers vasopressin-like activity. ethernet.edu.et

| Leucine | Ornithine | Oxytocin Analog | OTR | Provides a handle for tracer production without substantially affecting OTR binding. acs.org |

Effects of Terminal Modifications and Cyclization on Activity

Modifications at the N- or C-terminus of a peptide, as well as altering its topology through cyclization, are powerful strategies for modulating its activity and stability.

C-Terminal Modification: The native hormone oxytocin features a C-terminal carboxamide (-NH2) group (Glycinamide), whereas the subject peptide this compound has a free carboxyl group. google.comnasonline.org C-terminal amidation is a common post-translational modification that generally renders peptides more resistant to degradation by carboxypeptidases, thereby increasing their biological half-life. frontiersin.org The absence of this amide group in this compound would likely make it more susceptible to enzymatic degradation.

Cyclization: Oxytocin is a cyclic peptide due to a disulfide bond between cysteine residues at positions 1 and 6. ethernet.edu.et This cyclization is crucial for maintaining the specific conformation required for high-affinity receptor binding. The linear peptide this compound contains a single cysteine residue. This thiol group offers a site for potential dimerization (forming a disulfide-linked dimer) or for cyclization if it were incorporated into a larger peptide containing another cysteine or a reactive group. Cyclization is known to increase peptide stability and can enhance cell permeability by reducing conformational flexibility and masking polar backbone groups. mdpi.comunc.edu

Enzymatic Stability and Biotransformation Pathways

In Vitro Enzymatic Degradation Kinetics and Mechanisms

Direct in vitro enzymatic degradation kinetic studies specifically on the tetrapeptide H-Cys-Pro-Leu-Gly-OH are not extensively available in the public domain. However, valuable insights can be drawn from studies on the closely related peptide sequence, Gly-Pro-Leu-Gly (GPLG). The GPLG sequence has been investigated as a linker susceptible to cleavage by Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor tissues. acs.orgacs.org

Research on a paclitaxel (B517696) conjugate linked via a GPLG-PABC spacer demonstrated rapid cleavage by Cathepsin B. acs.org In comparative assays, the GPLG linker showed the fastest enzymatic cleavage within the first 30 minutes when compared to other well-known cleavable linkers like Val-Cit (VCit) and Val-Ala (VA). acs.org This suggests that the Pro-Leu bond within the CPLG sequence is a likely target for enzymatic hydrolysis.

The degradation kinetics of such peptides often follow first-order kinetics, where the rate of degradation is proportional to the concentration of the peptide. mdpi.com The mechanism of degradation is typically surface erosion, where enzymes cleave the peptide bonds exposed on the surface of a larger conjugate or aggregated form. researchgate.netbiorxiv.org

It is important to note that the N-terminal cysteine in this compound could influence its interaction with proteases and thus its degradation kinetics compared to GPLG. The free thiol group of cysteine could potentially interact with metalloproteases or undergo oxidation, adding another layer of complexity to its metabolic profile.

Table 1: Comparative In Vitro Stability of Peptide Linkers
Peptide LinkerEnzymeRelative Cleavage Rate (First 30 min)Plasma Stability (Human and Rat)
GPLGCathepsin BFastestHigh
GFLGCathepsin BSlower than GPLGModerate
Val-Cit (VCit)Cathepsin BSlower than GPLGModerate
Val-Ala (VA)Cathepsin BSlower than GPLGModerate

Identification of Enzymatic Cleavage Sites and Metabolites

The primary enzymatic cleavage site in peptides containing the Pro-Leu sequence is anticipated to be the peptide bond between proline and leucine (B10760876). Proline-containing peptides are known to be substrates for specific proteases. nih.gov For the related GPLG sequence, cleavage by Cathepsin B occurs at the Pro-Leu bond. acs.org This targeted cleavage is a critical feature for its use in drug-linker conjugates, enabling the release of a therapeutic payload in the vicinity of target cells overexpressing Cathepsin B. nih.gov

Following the cleavage of the Pro-Leu bond in this compound, the expected primary metabolites would be the dipeptides H-Cys-Pro-OH and H-Leu-Gly-OH. Further degradation of these dipeptides by other peptidases in the biological milieu would lead to the individual amino acids: Cysteine, Proline, Leucine, and Glycine (B1666218).

In a study of the proline-containing peptide Pro-Gly-Pro-Leu, the main metabolites identified after peptidase hydrolysis were Gly-Pro-Leu, Pro-Gly-Pro, Gly-Pro, and Pro-Gly, confirming the susceptibility of peptide bonds adjacent to proline residues to enzymatic cleavage. nih.gov

Table 2: Predicted Metabolites of this compound
Parent PeptidePrimary Cleavage SitePrimary MetabolitesSecondary Metabolites
This compoundPro-Leu bondH-Cys-Pro-OH, H-Leu-Gly-OHCysteine, Proline, Leucine, Glycine

Rational Design and Development of H Cys Pro Leu Gly Oh Based Peptidomimetics and Conjugates

Principles of Peptidomimetic Design Incorporating the CPLG Motif

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor stability and rapid degradation. nih.gov The design of peptidomimetics based on the H-Cys-Pro-Leu-Gly-OH (CPLG) sequence is guided by several key principles aimed at enhancing therapeutic potential while retaining the essential recognition features of the original peptide.

A primary goal in peptidomimetic design is to stabilize the peptide's structure. nih.gov The CPLG motif is found within the primary structure of certain proteins, such as the Rieske iron-sulfur protein, where it plays a role in metal ion coordination. nih.gov This inherent structural role suggests that the CPLG sequence can adopt a defined conformation, which is a desirable starting point for designing mimetics.

Strategies for designing peptidomimetics often involve modifications to the peptide backbone or the incorporation of non-natural amino acids. wikipedia.org These changes aim to confer resistance to enzymatic degradation and improve bioavailability. nih.govresearchgate.net For instance, the proline residue in the CPLG sequence already introduces a degree of conformational rigidity. This can be further enhanced through cyclization, a common strategy in peptidomimetic design. nih.gov Cyclization can be achieved through the formation of a disulfide bond involving the cysteine residue or by creating other stable linkages. nih.gov

Another key principle is the identification of "hotspot" or "anchor" residues that are critical for biological activity. nih.gov In the context of the CPLG motif, the cysteine residue, with its reactive thiol group, is a prime candidate for modification and conjugation. The leucine (B10760876) residue, being hydrophobic, may contribute significantly to binding interactions with target proteins. researchgate.net Understanding the contribution of each residue allows for targeted modifications. For example, substituting a natural L-amino acid with its D-enantiomer can increase proteolytic stability. nih.gov

Computational modeling and structure-activity relationship (SAR) studies are instrumental in the rational design process. By understanding how the CPLG motif interacts with its biological target, researchers can design mimetics with improved affinity and selectivity. google.comupc.edu These studies might explore various substitutions for leucine or glycine (B1666218) to optimize binding or investigate different cyclization strategies to lock the peptide into its bioactive conformation. upc.edu

Table 1: Principles of Peptidomimetic Design

PrincipleDescriptionRelevance to CPLG Motif
Conformational Stabilization Introducing structural constraints to reduce flexibility and lock the peptide into its bioactive conformation.The proline residue already provides some rigidity. Cyclization via the cysteine thiol group is a key strategy. nih.gov
Enzymatic Stability Modifying the peptide to resist degradation by proteases.Incorporation of D-amino acids, N-methylation, or backbone modifications can enhance stability. nih.gov
Bioavailability Enhancement Altering physicochemical properties to improve absorption and distribution.Modifications can be designed to increase cell permeability and reduce clearance. nih.gov
Receptor/Target Interaction Optimizing interactions with the biological target to enhance affinity and selectivity.The leucine residue's hydrophobicity and the cysteine's potential for covalent bonding are key interaction points. researchgate.net
Structure-Activity Relationship (SAR) Systematically modifying the peptide to understand the contribution of each component to its activity.SAR studies can guide the selection of amino acid substitutions and modifications to improve performance. upc.edu

Conjugation Chemistry for Research Probes and Imaging Agents

The chemical properties of the this compound peptide make it a versatile scaffold for the development of research probes and imaging agents. The process of attaching this peptide to another molecule, such as a fluorophore or a drug, is known as conjugation. mdpi.com The choice of conjugation chemistry is critical for creating stable and functional probes. mdpi.com

The cysteine residue in the CPLG sequence is particularly important for conjugation due to its nucleophilic thiol group (-SH). This group can readily react with various electrophilic functionalities to form stable covalent bonds. A common strategy is maleimide (B117702) chemistry, which involves the reaction of the cysteine thiol with a maleimide-functionalized molecule to form a stable thioether bond. qyaobio.com This method is highly specific for cysteine residues, allowing for site-selective modification of the peptide.

Another approach involves the use of haloacetyl derivatives (e.g., iodoacetamide (B48618) or bromoacetamide) that react with the cysteine thiol through nucleophilic substitution to form a thioether linkage. This method is also highly efficient and specific for cysteine residues.

The N-terminal amine group and the C-terminal carboxylic acid group of the peptide can also be utilized for conjugation, although they are generally less selective than the cysteine thiol. Amide bond formation, facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-hydroxysuccinimide (NHS) esters, can be used to link molecules to either terminus of the peptide. google.com

The choice of the linker used in the conjugation process is also a critical consideration. mdpi.com The linker can be designed to be cleavable or non-cleavable. Cleavable linkers are often designed to be sensitive to specific conditions found in the target environment, such as changes in pH or the presence of certain enzymes. mdpi.com For example, a peptide conjugate designed for cancer imaging might use a linker that is cleaved by matrix metalloproteinases (MMPs), which are often overexpressed in tumors. nih.gov The cleavage of the linker would then release the imaging agent, leading to a detectable signal at the tumor site. nih.gov

Non-cleavable linkers provide a stable connection between the peptide and the payload, ensuring that the two remain associated. This is often desirable for applications where the peptide's role is to deliver the payload to a specific location.

The versatility of the CPLG peptide has been demonstrated in its use in creating activatable probes. For instance, a peptide containing a similar sequence, Gly-Pro-Leu-Gly-Val-Arg-Gly-Cys, has been used to create near-infrared fluorescence (NIRF) imaging agents. nih.gov In these probes, a fluorophore (like Cy5.5) and a quencher are attached to the peptide. nih.gov In the intact probe, the quencher suppresses the fluorescence of the fluorophore. nih.gov However, upon cleavage of the peptide by MMPs between the leucine and glycine residues, the fluorophore is separated from the quencher, resulting in a detectable fluorescent signal. nih.gov This "smart" design allows for the specific imaging of enzyme activity in a biological system.

The development of peptide-AIEgen (aggregation-induced emission luminogen) conjugates represents another innovative approach. These conjugates combine the targeting capabilities of peptides with the unique photophysical properties of AIEgens, which become highly fluorescent in an aggregated state, offering high signal-to-background ratios for cancer imaging. rsc.org

Table 2: Common Conjugation Strategies for Cysteine-Containing Peptides

ChemistryReactive GroupsLinkage FormedKey Features
Maleimide Chemistry Thiol (from Cysteine) + MaleimideThioetherHighly selective for cysteine, stable bond formation. qyaobio.com
Haloacetyl Chemistry Thiol (from Cysteine) + Haloacetyl (e.g., iodoacetamide)ThioetherSpecific for cysteine, forms a stable covalent bond.
Amide Bond Formation Amine (N-terminus) or Carboxyl (C-terminus) + Activated Carboxyl or AmineAmideCan be used when cysteine is not available or desired for conjugation.
"Click" Chemistry Azide + AlkyneTriazoleHighly efficient and bioorthogonal, meaning it does not interfere with biological processes. qyaobio.com

Advanced Analytical Methodologies for Research on H Cys Pro Leu Gly Oh

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry is an indispensable tool for the structural elucidation and analysis of peptides like H-Cys-Pro-Leu-Gly-OH. uniroma1.it Soft ionization techniques, primarily Electrospray Ionization (ESI), are typically used to generate intact, protonated molecular ions ([M+H]⁺) of the peptide for mass analysis. acs.org

Tandem mass spectrometry (MS/MS) is crucial for obtaining amino acid sequence information. uniroma1.it In this process, the precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner along the peptide backbone. acs.org The resulting fragment ions, primarily b-type (containing the N-terminus) and y-type (containing the C-terminus), are analyzed to determine the peptide's sequence. ohio-state.edu

The presence of a proline residue in the this compound sequence significantly influences its fragmentation pattern. This phenomenon, known as the "proline effect," results in a preferential and often dominant cleavage of the peptide bond N-terminal to the proline residue. osu.edunih.govosti.gov This leads to the generation of a particularly abundant y-ion series, which can be a key diagnostic feature in the mass spectrum. researchgate.net Specifically, cleavage before the proline residue would yield a prominent y₃ ion (H-Pro-Leu-Gly-OH).

The N-terminal cysteine residue also offers unique analytical handles. Its sulfhydryl group can be specifically targeted with derivatizing agents, such as those that introduce a fixed positive charge (e.g., quaternary amine tags). mdpi.comsemanticscholar.org This charge derivatization can enhance ionization efficiency, facilitating more sensitive detection in subsequent MS analysis. mdpi.commdpi.com

Table 1: Theoretical m/z Values for Primary Fragment Ions of this compound Calculations are based on monoisotopic masses for the singly protonated precursor ion [M+H]⁺.

Fragment Ion Sequence Theoretical m/z
b₁ Cys 104.03
b₂ Cys-Pro 201.08
b₃ Cys-Pro-Leu 314.17
y₁ Gly 76.04
y₂ Leu-Gly 189.12
y₃ Pro-Leu-Gly 286.17

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity and performing quantitative analysis of synthetic peptides, including this compound. mtoz-biolabs.comphmethods.net The most widely employed mode is Reversed-Phase HPLC (RP-HPLC), which separates peptides based on their hydrophobicity. nih.gov

For a typical analysis of this compound, a silica-based column with a C18 (octadecyl) stationary phase is used. sigmaaldrich.comcellmosaic.com Separation is achieved by applying a gradient elution. The mobile phase typically consists of two solvents: an aqueous phase (Solvent A) and an organic phase (Solvent B), usually acetonitrile (B52724). mtoz-biolabs.com Both solvents are commonly acidified with an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), which improves peak shape and resolution by suppressing the ionization of free silanol (B1196071) groups on the stationary phase and forming ion pairs with the charged groups on thepeptide. nih.gov

During the HPLC run, the concentration of acetonitrile is gradually increased, causing more hydrophobic molecules to elute later. Purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram. Quantitative analysis can be performed by comparing the peak area of the sample to a calibration curve generated from standards of known concentration. lcms.cz Detection is typically performed using a UV detector at a wavelength between 210 and 220 nm, where the peptide backbone amide bonds exhibit strong absorbance. sigmaaldrich.comsigmaaldrich.com

Table 2: Typical Parameters for RP-HPLC Analysis of this compound

Parameter Typical Value/Condition Purpose
Column C18, 3-5 µm particle size Hydrophobic stationary phase for separation. sigmaaldrich.com
Mobile Phase A Water with 0.1% TFA Aqueous solvent, provides polarity. TFA acts as an ion-pairing agent. mtoz-biolabs.com
Mobile Phase B Acetonitrile with 0.1% TFA Organic solvent, elutes the peptide from the column. mtoz-biolabs.com
Gradient Linear gradient, e.g., 5% to 60% B over 30 min Gradually increases hydrophobicity of the mobile phase to elute components. sigmaaldrich.com
Flow Rate 1.0 mL/min Standard flow for analytical columns. sigmaaldrich.com
Detection UV at 215 nm or 220 nm Wavelength for detecting peptide bonds. sigmaaldrich.com
Column Temperature 30-40 °C Controls viscosity and improves peak shape and reproducibility. sigmaaldrich.com

Capillary Electrophoresis (CE) and Other Separation Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative that is orthogonal to HPLC. springernature.comnih.gov The most common mode, Capillary Zone Electrophoresis (CZE), separates molecules based on their charge-to-size ratio as they migrate through a narrow-bore capillary under the influence of a strong electric field. nih.gov

For the analysis of small peptides like this compound, separations are often performed at low pH (typically between 2.0 and 3.0). tandfonline.comcapes.gov.br Under these acidic conditions, the C-terminal carboxyl group is protonated and neutral, while the N-terminal amino group is protonated and positively charged, imparting a net positive charge to the peptide and ensuring migration towards the cathode. Low pH also suppresses the ionization of silanol groups on the inner wall of the fused-silica capillary, which reduces undesirable analyte adsorption. cas.cz

The background electrolyte (BGE) is a critical component. Simple buffers such as phosphate (B84403) or acetate (B1210297) are commonly used. tandfonline.com Additives can be incorporated into the BGE to enhance separation; for instance, organic solvents can alter peptide mobility, and urea (B33335) can be used to improve the solubility of hydrophobic peptides. nih.gov CZE is particularly valuable for its high resolving power, short analysis times, and minimal sample consumption. nih.gov

Table 3: Common Conditions for CZE Analysis of Peptides

Parameter Typical Value/Condition Rationale
Capillary Fused silica, 50-75 µm inner diameter Standard material and dimension for CZE. nih.gov
Background Electrolyte (BGE) 20-100 mM Phosphate or Acetate buffer Provides conductivity and maintains pH. tandfonline.com
BGE pH 2.0 - 3.0 Ensures peptides have a net positive charge and minimizes wall interactions. cas.cz
Applied Voltage 15 - 30 kV Driving force for electrophoretic separation. springernature.com
Temperature 25 °C Ensures reproducible migration times. tandfonline.com
Detection UV at 214 nm Detection of the peptide bond.

Spectrophotometric and Fluorometric Detection Methods

While HPLC and CE with UV detection are standard, other spectrophotometric and fluorometric methods can be employed for quantification, often involving chemical derivatization to enhance sensitivity and selectivity.

Spectrophotometric Methods Direct spectrophotometric quantification of this compound at 280 nm is not feasible due to the absence of aromatic amino acid residues (tryptophan, tyrosine). However, quantification based on the absorbance of the peptide bond in the far-UV range (e.g., ~205 nm or 215 nm) is possible, offering greater sensitivity than the 280 nm method for proteins that do have aromatic residues. thermofisher.comuthscsa.edu

A more specific spectrophotometric approach targets the free sulfhydryl group of the cysteine residue. Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), reacts with the thiol to release the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which is a yellow-colored product with a strong absorbance maximum at 412 nm. bmglabtech.combroadpharm.comacs.org This reaction provides a simple and robust colorimetric assay for quantifying the concentration of the cysteine-containing peptide in solution. researchgate.net

Fluorometric Methods For higher sensitivity, fluorometric methods are employed. These invariably require derivatization of the peptide with a fluorogenic reagent. Again, the cysteine residue is a prime target. Reagents such as 7-diethylamino-3-(4′-(iodoacetyl)-amino)phenyl)-4-methylcoumarin (DCIA) or maleimide-based dyes react specifically with the sulfhydryl group to yield a highly fluorescent conjugate. nih.gov For example, DCIA is essentially non-fluorescent until it reacts with a thiol, after which it fluoresces strongly around 440 nm. nih.gov Other reagents, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), can react with both the N-terminal amine and the cysteine thiol to produce a stable, fluorescent derivative. researchgate.net These methods can detect peptides at very low concentrations, often at the femtomole level. nih.gov

Table 4: Derivatization Reagents for Spectrophotometric and Fluorometric Analysis

Method Reagent Target Group Detection Wavelength (nm)
Spectrophotometry Ellman's Reagent (DTNB) Cysteine Thiol (-SH) 412 (Absorbance) bmglabtech.combroadpharm.com
Fluorometry DCIA Cysteine Thiol (-SH) ~440 (Emission) nih.gov
Fluorometry NBD-F N-terminal Amine, Cysteine Thiol ~530-550 (Emission) researchgate.net
Fluorometry DAABD-Cl Cysteine Thiol (-SH) ~560-570 (Emission) nih.gov

Computational and in Silico Research Methodologies

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the H-Cys-Pro-Leu-Gly-OH tetrapeptide, docking simulations are employed to identify potential protein targets and elucidate the specific molecular interactions that govern binding. These simulations calculate the binding energy, providing a prediction of the binding affinity between the peptide and a potential receptor.

Research on similar N-terminal cysteine-containing tetrapeptides has demonstrated the utility of this approach. For instance, in studies of tyrosinase inhibitors, docking simulations predicted that the sulfhydryl (-SH) group of the N-terminal cysteine could form coordination bonds with the catalytic copper atoms within the enzyme's active site. nih.gov This type of interaction is a key consideration for this compound, suggesting its potential to interact with metalloproteins. Furthermore, computational modeling of a tetrapeptide known as CRNL (Cys-Arg-Asn-Leu) showed that its binding to tyrosinase was stabilized by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions involving its constituent amino acids. nih.gov

The Pro-Leu-Gly sequence is a recognized motif in larger hormones like oxytocin (B344502), where it plays a role in modulating receptor binding. vulcanchem.com While this compound is a linear fragment, its components could still engage with receptor binding pockets. For example, the leucine (B10760876) residue could participate in hydrophobic interactions, while the cysteine and glycine (B1666218) residues could provide flexibility and specific hydrogen bonding opportunities. Docking studies could explore its binding potential to targets such as integrins, as cyclic peptides containing this sequence have shown high affinity for these receptors. vulcanchem.com

A hypothetical docking simulation of this compound into a receptor active site could yield detailed interaction data, as illustrated in the table below.

Table 1: Predicted Intermolecular Interactions for this compound from a Hypothetical Docking Simulation

Peptide Residue Type of Interaction Potential Interacting Receptor Residue(s)
Cysteine (Cys) Coordination bond, Hydrogen bond Metal ions (e.g., Cu²⁺, Zn²⁺), Polar residues (e.g., Ser, Thr)
Proline (Pro) Hydrophobic (van der Waals) Aromatic/aliphatic residues (e.g., Phe, Val, Leu)
Leucine (Leu) Hydrophobic (van der Waals) Hydrophobic pocket residues (e.g., Ile, Val, Ala)

| Glycine (Gly) | Hydrogen bond, van der Waals | Various polar and nonpolar residues |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion and conformational changes of molecules over time. For a flexible peptide like this compound, MD simulations are essential for understanding its structural dynamics in a solution, which dictates its biological availability and ability to interact with receptors.

MD simulations of various tetrapeptides have shown that their amino acid composition strongly influences their behavior in aqueous environments. researchgate.net Tetrapeptides composed of hydrophobic residues like leucine (L) and proline (P) have a tendency to form clusters or aggregates. researchgate.net Therefore, MD simulations of this compound would be critical for assessing its solubility and potential for self-assembly. The simulations track intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to these aggregation phenomena. researchgate.net

Furthermore, these simulations can identify transient secondary structures, such as β-turns. The Cys-Pro-X-Cys sequence is known to be a motif capable of forming such turns, which are crucial for defining the peptide's three-dimensional structure. acs.org

Table 2: Key Conformational States of this compound Explored by MD Simulations

Conformational Feature Description Significance
Proline Isomerization The Cys-Pro peptide bond can exist in cis or trans states. Drastically alters the peptide backbone's shape, influencing receptor recognition. frontiersin.org
Backbone Flexibility The peptide can adopt a wide range of conformations from extended to folded. Allows the peptide to adapt to different binding site topographies.
β-Turn Formation The sequence may favor the formation of a β-turn, a compact, reversing structure. Pre-organizes the peptide for binding and can be a critical part of a recognition motif. acs.org

| Aggregation | Peptides may self-associate into clusters in solution. | Affects solubility and bioavailability; may be related to function or promiscuous binding. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For peptides like this compound, QSAR can be used to predict various activities, such as antioxidant potential or receptor binding affinity, based on physicochemical descriptors derived from the amino acid sequence. researchgate.netarxiv.org

To build a QSAR model, a dataset of peptides with known activities is required. Each peptide is characterized by numerical descriptors representing its properties, such as hydrophobicity, size, and charge. For this compound, these descriptors would be calculated for each amino acid and for the peptide as a whole. For example, QSAR studies on antioxidant peptides have highlighted the importance of specific amino acids. mdpi.com Cysteine is predicted to be a highly active antioxidant, while hydrophobic amino acids like proline and leucine also contribute positively to this activity. mdpi.comhogrefe.com

QSAR models have also been successfully applied to predict the sensory properties of peptides, such as bitterness. arxiv.org The model relates descriptors like the Kyte-Doolittle hydrophobicity of constituent amino acids to the perceived taste. arxiv.org Given its composition, this compound would likely be predicted to have bitter properties due to the presence of the hydrophobic Pro and Leu residues.

Table 3: Physicochemical Descriptors for QSAR Analysis of this compound

Amino Acid Kyte-Doolittle Hydrophobicity Charge (at pH 7.4) Molecular Weight ( g/mol ) Potential Role in Activity
Cysteine (Cys) 2.5 Neutral 121.16 Antioxidant (thiol group), Metal chelation. mdpi.com
Proline (Pro) -1.6 Neutral 115.13 Hydrophobicity, Structural rigidity. mdpi.com
Leucine (Leu) 3.8 Neutral 131.17 Hydrophobicity, contributes to binding and bitterness. arxiv.orghogrefe.com

| Glycine (Gly) | -0.4 | Neutral | 75.07 | Conformational flexibility. |

Bioinformatic Approaches for Sequence Analysis and Evolution

Bioinformatic approaches are used to analyze the this compound sequence in the broader context of known proteins and genomes. This involves searching sequence databases to identify proteins that contain this motif and studying its evolutionary conservation, which can provide clues about its functional importance.

The C-terminal Pro-Leu-Gly sequence is famously conserved in the neurohypophysial hormone oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2). vulcanchem.comfrontiersin.org In most mammals, this sequence is highly preserved, suggesting it is under strong purifying selection to maintain its function in binding to the oxytocin receptor. oup.com

However, fascinating evolutionary variations have been discovered. Studies in Neotropical primates have identified several variants in the oxytocin sequence, particularly at the 8th position, which is typically leucine. oup.com Variants such as Pro8, Ala8, and Thr8 have been found. These substitutions are considered radical shifts in the physicochemical properties of the peptide, as proline, alanine, and threonine are smaller and more polar than the nonpolar leucine. oup.com Bioinformatic analyses combining sequence data with co-evolutionary models suggest that the Pro8 substitution in some primate lineages co-evolved with a reciprocal substitution in the oxytocin receptor. oup.com This indicates an adaptive evolutionary process to maintain binding specificity and proper hormone function despite sequence changes.

Analyzing the occurrence of the Cys-Pro-Leu-Gly motif across different proteins can also reveal its potential to act as a structural or interaction motif. For example, it has been identified as a potential interaction motif for recognizing SH3 (Src Homology 3) domains. core.ac.uk By tracing the evolutionary history of peptides and their receptors, researchers can understand how these signaling systems have emerged and diversified over time. nih.govnih.gov

Table 4: Known Variants of the Oxytocin C-terminal in Neotropical Primates

Position 8 Variant Canonical Amino Acid Observed Substitution(s) Implication for Peptide Property
Leu8 (Standard) Leucine - Nonpolar, large side chain. oup.com
Pro8 Leucine Proline More polar, smaller, introduces kink. oup.com
Ala8 Leucine Alanine More polar, much smaller. oup.com

| Thr8 | Leucine | Threonine | More polar, smaller. oup.com |

Emerging Research Directions and Academic Prospects

Role in Unraveling Complex Biological Pathways

While H-Cys-Pro-Leu-Gly-OH is not extensively studied as an independent signaling molecule, its structure provides clues to its potential involvement in biological processes. As a fragment of oxytocin (B344502), it is part of a system that regulates complex pathways related to social bonding, reproduction, and childbirth. chemdad.comcellgs.comechemi.com The Pro-Leu-Gly segment, in particular, has been shown to allosterically modulate dopamine (B1211576) receptors, suggesting a role in neurological and psychiatric pathways. nih.gov

Potential as Scaffolds for Novel Peptide Modulators

The chemical architecture of this compound makes it an excellent candidate for use as a scaffold in the design of new peptide-based drugs. mdpi.comresearchgate.net A scaffold is a core molecular structure upon which various functional groups can be built to create a library of diverse compounds. mdpi.com The unique properties of its constituent amino acids provide a versatile foundation for such chemical elaboration.

Peptide modification is a key strategy for enhancing the therapeutic properties of peptides, including their stability, activity, and specificity. computabio.comnih.gov The Cys-Pro-Leu-Gly sequence offers multiple points for modification:

Cysteine (Cys): The thiol group is a reactive handle for cyclization, stapling, or conjugation to other molecules, which can improve stability and bioavailability. computabio.comsmolecule.com

Proline (Pro): This residue introduces a rigid kink in the peptide backbone, which conformationally constrains the molecule. This rigidity can enhance binding affinity to specific targets and increase resistance to enzymatic degradation. mdpi.com

Leucine (B10760876) (Leu): As a hydrophobic amino acid, it can play a crucial role in interactions with receptor binding pockets and influence the peptide's ability to penetrate cell membranes. rsc.org

Glycine (B1666218) (Gly): Its small size provides maximal conformational flexibility, allowing the scaffold to be adapted to various target structures.

By using this tetrapeptide as a base, researchers can systematically alter its structure to develop modulators for a wide range of biological targets, including G-protein coupled receptors (GPCRs) and protein-protein interactions (PPIs). drugtargetreview.comnews-medical.net

Table 1: Amino Acid Contributions to Scaffold Potential
Amino AcidKey FeatureAdvantage in Scaffold Design
H-Cysteine (Cys)Thiol (-SH) groupProvides a site for cyclization, dimerization via disulfide bonds, or conjugation to polymers and drug payloads.
Proline (Pro)Rigid pyrrolidine (B122466) ringReduces conformational flexibility, leading to higher receptor specificity and improved stability against proteases.
Leucine (Leu)Hydrophobic isobutyl side chainFacilitates hydrophobic interactions within receptor binding sites and can enhance membrane permeability.
Glycine-OH (Gly)Minimalist structure (H side chain)Offers conformational flexibility, allowing the peptide backbone to adopt various orientations to fit different biological targets.

Methodological Advancements in Peptide Synthesis and Characterization

The synthesis of this compound and its derivatives relies on well-established and continuously improving techniques, primarily Solid-Phase Peptide Synthesis (SPPS). 20.210.105thaiscience.info This methodology allows for the efficient, stepwise construction of peptide chains on an insoluble resin support, simplifying purification at each step. 20.210.105

The standard approach for synthesizing a peptide like this compound involves Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. mdpi.com The process begins by attaching the C-terminal amino acid, Glycine, to a suitable resin (e.g., Rink amide, Wang, or 2-chlorotrityl chloride resin). google.comgoogle.commdpi.com The synthesis then proceeds through iterative cycles of deprotection (removing the Fmoc group from the N-terminus) and coupling (adding the next Fmoc-protected amino acid). rsc.org Coupling is facilitated by activating agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). thaiscience.infomdpi.com Special considerations, such as protecting the thiol group of Cysteine (e.g., with a Trityl group), are necessary to prevent unwanted side reactions. rsc.org

Once the full peptide sequence is assembled on the resin, it is cleaved using a strong acid cocktail, typically containing Trifluoroacetic acid (TFA) along with scavengers to protect sensitive residues. rsc.org The crude peptide is then precipitated, and final purification is achieved using techniques like High-Performance Liquid Chromatography (HPLC). The identity and purity of the synthesized peptide are confirmed by analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and MALDI-TOF Mass Spectrometry. rsc.orgacs.org

Table 2: General Steps in Solid-Phase Synthesis of this compound
StepDescriptionCommon Reagents
1. Resin LoadingThe first amino acid (Fmoc-Gly-OH) is covalently attached to the solid support.2-CTC Resin, DIPEA
2. DeprotectionThe N-terminal Fmoc protecting group is removed to expose a free amine.20-30% Piperidine in DMF
3. CouplingThe next protected amino acid (e.g., Fmoc-Leu-OH) is activated and coupled to the free amine.HATU/DIPEA or HBTU/HOBt
4. IterationSteps 2 and 3 are repeated for Proline and Cysteine (with side-chain protection).Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH
5. CleavageThe completed peptide is cleaved from the resin and all protecting groups are removed.TFA, Triisopropylsilane, Water
6. Purification & CharacterizationThe crude peptide is purified and its identity is confirmed.Preparative HPLC, LC-MS

Future Directions in Preclinical Drug Discovery (Mechanistic and Design Aspects Only)

The future of this compound in preclinical drug discovery lies in its rational design and mechanistic exploration as a modulator of challenging drug targets. mdpi.com Peptides are increasingly recognized for their ability to target protein-protein interactions (PPIs), which are often considered "undruggable" by traditional small molecules due to their large, flat interfaces. mdpi.comfrontiersin.org

Mechanistic Aspects: Future research will likely focus on using this compound derivatives to probe and inhibit specific PPIs. For example, building on the known activity of the Pro-Leu-Gly motif, derivatives could be designed to explore the dopamine receptor interactome more deeply, potentially leading to novel treatments for Parkinson's disease or other neurological disorders. mcmaster.canih.gov The mechanism of action for such peptides would involve disrupting the binding of natural ligands or interfering with the formation of receptor complexes, a key strategy in modern drug discovery. frontiersin.org

Design Aspects: The primary challenge in peptide drug design is overcoming poor stability and cell permeability. univie.ac.at Future design strategies for this compound-based therapeutics will focus on:

Peptidomimetics: Modifying the peptide backbone to replace standard amide bonds with more stable linkages, making the molecule resemble a peptide in shape but with improved drug-like properties. mdpi.comfrontiersin.org

Cyclization and Stapling: Using the cysteine residue or introducing other reactive amino acids to create cyclic or "stapled" peptides. This conformational constraint enhances stability and can lock the peptide into its bioactive shape, increasing potency. computabio.commdpi.com

Computational Design: Employing artificial intelligence and molecular modeling to predict how modifications will affect the peptide's structure, binding affinity, and pharmacokinetic properties, thereby accelerating the design-build-test cycle. nih.govmdpi.com

By leveraging these advanced design principles, the simple this compound sequence can serve as the starting point for developing a new generation of highly specific and potent peptide-based therapeutics. frontiersin.org

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing H-Cys-Pro-Leu-Gly-OH, and how do purity and yield vary across protocols?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu chemistry for stepwise assembly. Critical steps include cysteine residue protection (e.g., using trityl or Acm groups) to prevent disulfide bond formation during synthesis. Post-synthesis, cleavage from the resin (e.g., TFA-based cocktails) and purification via reverse-phase HPLC are standard. Yield optimization requires balancing coupling efficiency (e.g., using HOBt/DIC activators) and minimizing side reactions, such as aspartimide formation at the Gly-Pro junction . Purity (>95%) is typically confirmed via LC-MS and amino acid analysis .

Q. How can researchers characterize the secondary structure and stability of this compound under physiological conditions?

  • Methodological Answer : Circular dichroism (CD) spectroscopy in aqueous buffers (pH 7.4) is used to assess secondary structure (e.g., β-turn propensity due to Pro-Leu motifs). Stability studies involve incubating the peptide at 37°C and monitoring degradation via HPLC over time. Oxidative stability of the cysteine residue should be evaluated under controlled redox conditions (e.g., glutathione buffers) .

Q. What experimental approaches are recommended for assessing the peptide’s solubility and aggregation propensity?

  • Methodological Answer : Solubility is tested in buffers of varying pH and ionic strength, with dynamic light scattering (DLS) or turbidity assays to detect aggregation. For cysteine-containing peptides like this compound, reducing agents (e.g., TCEP) may be added to prevent intermolecular disulfide bonds. Critical aggregation concentration (CAC) determination via fluorescence (e.g., using Nile Red) is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer : Contradictions may arise from differences in cell membrane permeability, redox environments affecting cysteine reactivity, or protease-mediated degradation. To address this:

  • Perform dose-response curves across multiple cell lines with standardized viability assays (e.g., MTT/WST-1).
  • Use LC-MS to quantify intracellular peptide levels and confirm stability.
  • Evaluate the impact of cell-specific redox states using redox-sensitive fluorescent probes (e.g., roGFP) .

Q. What strategies optimize the enzymatic stability of this compound for in vivo applications?

  • Methodological Answer : Incorporate D-amino acids (e.g., D-Leu) or peptidase-resistant motifs (e.g., Pro-Gly) to reduce degradation. Backbone cyclization or N-terminal acetylation can further enhance stability. Validate modifications via mass spectrometry and comparative stability assays in serum or protease-rich media .

Q. How should researchers design experiments to investigate the role of this compound in modulating protein-protein interactions?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to target proteins (e.g., integrins or GPCRs). Mutagenesis studies on the peptide’s residues (e.g., Cys→Ala substitutions) can identify critical interaction sites. Pair with molecular dynamics simulations to model binding conformations .

Q. What analytical techniques are critical for identifying disulfide bond formation artifacts in this compound during storage?

  • Methodological Answer : Use non-reducing SDS-PAGE to detect oligomers, complemented by LC-MS under non-reducing conditions to identify intermolecular disulfide bonds. Accelerated stability studies (e.g., 40°C/75% RH) with periodic sampling can predict long-term storage issues. Antioxidants (e.g., ascorbic acid) or inert atmosphere storage should be tested for mitigation .

Methodological Guidance for Data Interpretation

  • Handling Contradictory Results : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental design. For example, inconsistent bioactivity may require validation using orthogonal assays (e.g., SPR vs. functional cellular assays) .
  • Statistical Rigor : Use power analysis to determine sample sizes and apply corrections for multiple comparisons (e.g., Bonferroni) in bioactivity studies. Transparent reporting of raw data and outliers is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.